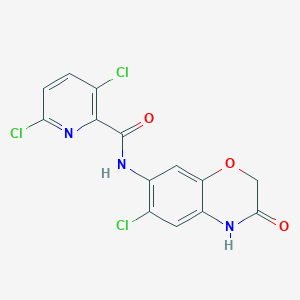
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound with the empirical formula C8H11Cl2N3 . It is a white to cream crystalline powder. The compound is also known by its CAS number: 5993-91-9 .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aminomethyl furan with levulinic acid using an acid catalyst. The resulting bisfuran diamine monomer (BFN) is then used in interfacial polymerization to create linear ion-exchange polyamides .
Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is C8H11Cl2N3 . It consists of a benzimidazole ring with an aminomethyl group attached. The dihydrochloride form indicates two chloride ions associated with the compound .
Physical And Chemical Properties Analysis
The physical properties of this compound include a melting point of approximately 264°C (dec.) . It is a solid with a white to cream to pink to blue to gray appearance. Unfortunately, other specific properties such as density, solubility, and refractive index are not provided in the available data .
Applications De Recherche Scientifique
Therapeutic Potentials and Mechanisms
Anticancer Applications : Tetrahydroisoquinolines, a class of compounds similar to 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, have been recognized for their anticancer properties. The FDA approval of trabectedin, a derivative, for treating soft tissue sarcomas underscores the importance of these compounds in cancer drug discovery. These derivatives have shown promise in various therapeutic areas, including cancer and central nervous system disorders, suggesting potential for development into novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity : The neuroprotective, antiaddictive, and antidepressant-like activities of tetrahydroisoquinolines have been documented. These compounds, including 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, exhibit mechanisms of action involving MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Such properties make them potential candidates for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antioxidant Capacity : The antioxidant capacity of compounds like 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has been a subject of interest. The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, indicates that such compounds can participate in specific reactions contributing to total antioxidant capacity. This suggests potential applications in mitigating oxidative stress-related cellular damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFITWZBSSYVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

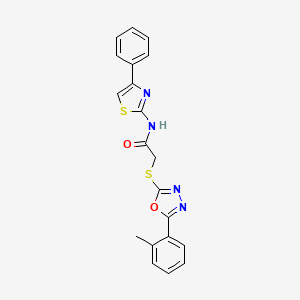
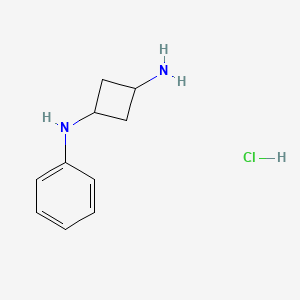


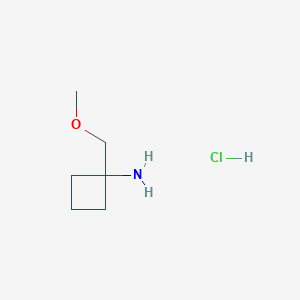
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
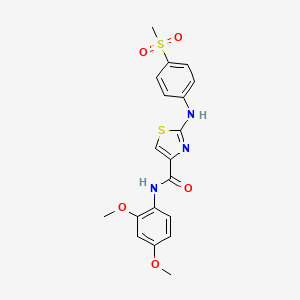
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
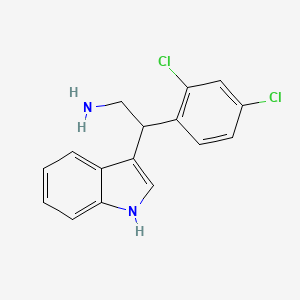
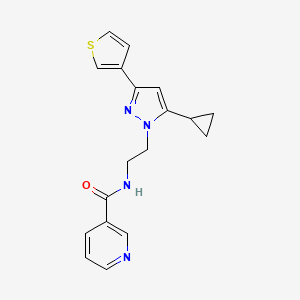
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
